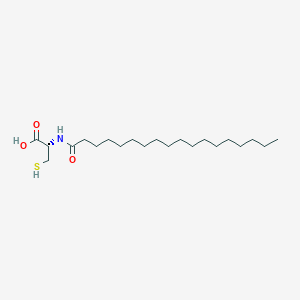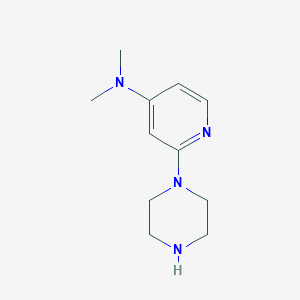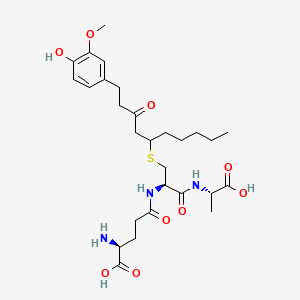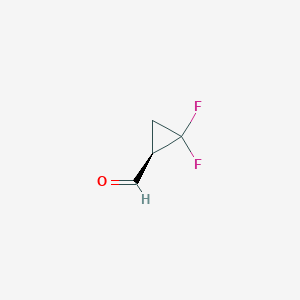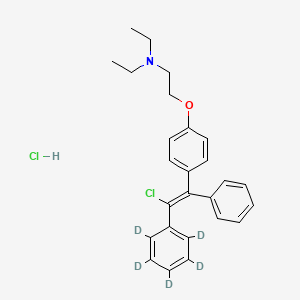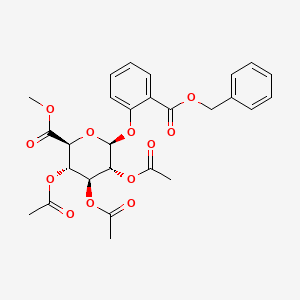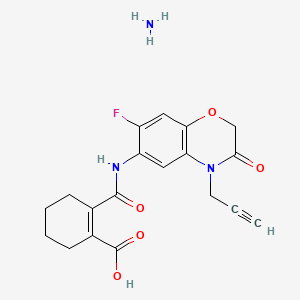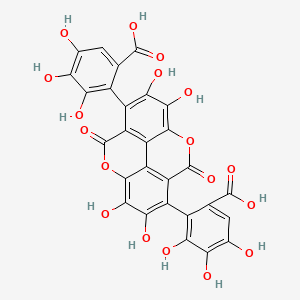
Gallagic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallagic acid is a polyphenolic chemical compound found in ellagitannins, a type of tannin present in Punica granatum (pomegranate). It serves as a building block for various tannins such as punicalagin, punicalin, punicacortein C, and 2-O-galloyl-punicalin . This compound is known for its antioxidant, antimalarial, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gallagic acid can be synthesized through the hydrolysis of tannic acid. This process involves the use of acid or enzymatic hydrolysis. Acid hydrolysis typically employs sulfuric acid, while enzymatic hydrolysis uses tannase .
Industrial Production Methods: Industrial production of this compound often involves solid-state fermentation using substrates like soybean hull and grape pomace. Aspergillus niger and Aspergillus oryzae are commonly used microorganisms for this process . Another method involves the use of macroporous resin and preparative high-performance liquid chromatography (HPLC) to purify this compound from Terminalia bellirica .
Chemical Reactions Analysis
Types of Reactions: Gallagic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur in the presence of halogens or other electrophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters and lactones .
Scientific Research Applications
Gallagic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other polyphenolic compounds.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized as a natural food preservative due to its high antioxidant activity.
Mechanism of Action
Comparison with Similar Compounds
- Punicalagin
- Punicalin
- Ellagic Acid
- Gallic Acid
Gallagic acid stands out due to its unique structure and diverse range of biological activities, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
65995-62-2 |
|---|---|
Molecular Formula |
C28H14O18 |
Molecular Weight |
638.4 g/mol |
IUPAC Name |
2-[12-(6-carboxy-2,3,4-trihydroxyphenyl)-6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaen-5-yl]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C28H14O18/c29-5-1-3(25(39)40)7(17(33)15(5)31)9-13-11-12-14(28(44)46-23(11)21(37)19(9)35)10(20(36)22(38)24(12)45-27(13)43)8-4(26(41)42)2-6(30)16(32)18(8)34/h1-2,29-38H,(H,39,40)(H,41,42) |
InChI Key |
ZASJRRFAYSNSHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)O)C2=C(C(=C3C4=C2C(=O)OC5=C(C(=C(C(=C45)C(=O)O3)C6=C(C(=C(C=C6C(=O)O)O)O)O)O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




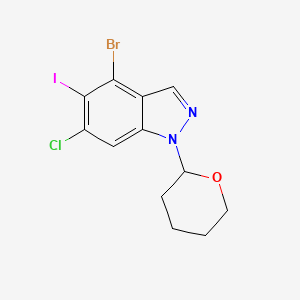
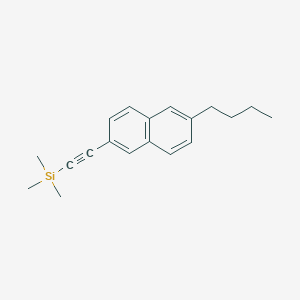
![8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile](/img/structure/B13840963.png)
